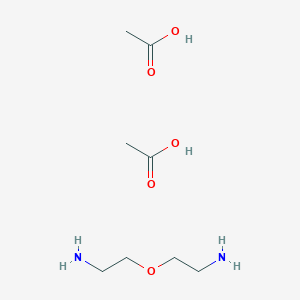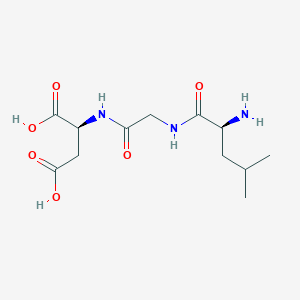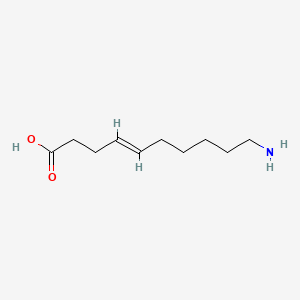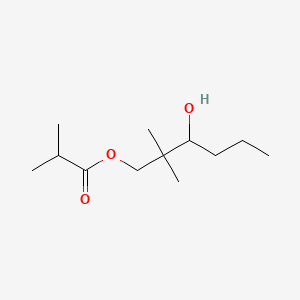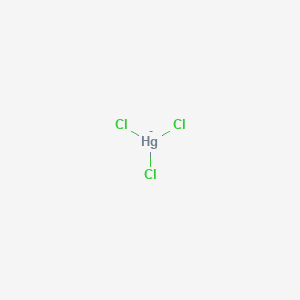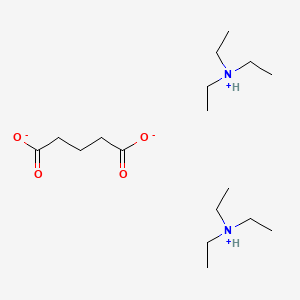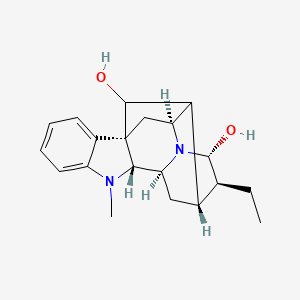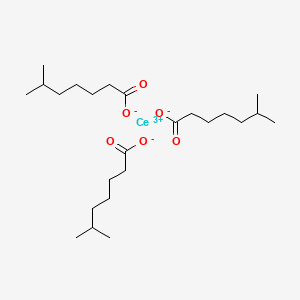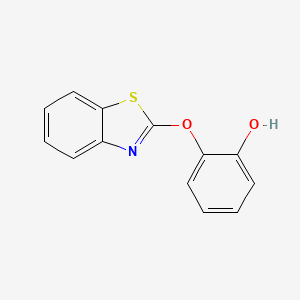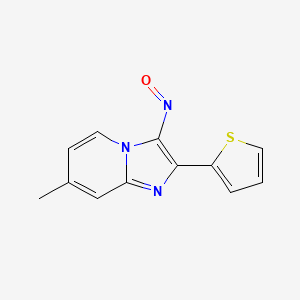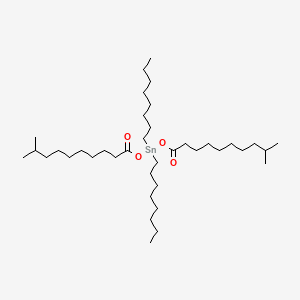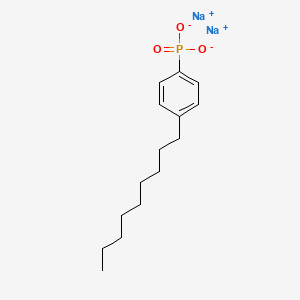
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane is an organic compound with the molecular formula C14H28. It is a derivative of cyclohexane, where two tert-butyl groups and two methyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
作用機序
The mechanism of action of 1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
類似化合物との比較
Similar Compounds
1,4-Di-tert-butylbenzene: A similar compound with tert-butyl groups substituted on a benzene ring.
2,5-Di-tert-butyl-1,4-dimethylbenzene: Another similar compound with tert-butyl and methyl groups substituted on a benzene ring.
Uniqueness
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its benzene analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the cyclohexane structure is advantageous.
特性
CAS番号 |
94107-84-3 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC名 |
1,4-ditert-butyl-2,5-dimethylcyclohexane |
InChI |
InChI=1S/C16H32/c1-11-9-14(16(6,7)8)12(2)10-13(11)15(3,4)5/h11-14H,9-10H2,1-8H3 |
InChIキー |
FQDMLHIUVNVOCP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(CC1C(C)(C)C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


